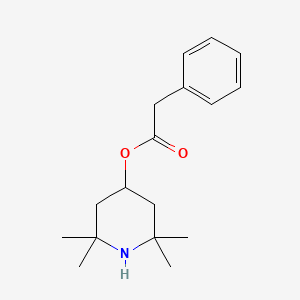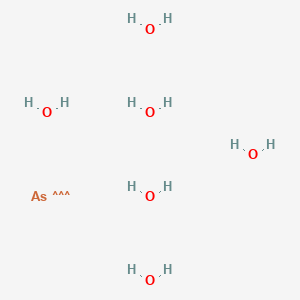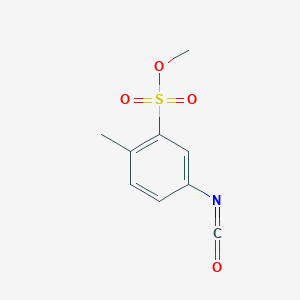
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is a derivative of benzene, featuring both isocyanate and sulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isocyanato-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of substituents on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce isocyanate and sulfonate groups into other molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism by which Methyl 5-isocyanato-2-methylbenzene-1-sulfonate exerts its effects involves its reactive functional groups. The isocyanate group can react with nucleophiles, while the sulfonate group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzene derivatives with isocyanate or sulfonate groups, such as:
- Methyl 4-isocyanato-2-methylbenzene-1-sulfonate
- Methyl 5-isocyanato-3-methylbenzene-1-sulfonate
Uniqueness
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is unique due to the specific placement of its functional groups, which can influence its reactivity and applications. The combination of isocyanate and sulfonate groups in this particular arrangement provides distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
66319-71-9 |
|---|---|
Formule moléculaire |
C9H9NO4S |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
methyl 5-isocyanato-2-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9NO4S/c1-7-3-4-8(10-6-11)5-9(7)15(12,13)14-2/h3-5H,1-2H3 |
Clé InChI |
JFIQJWQUTKUJSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


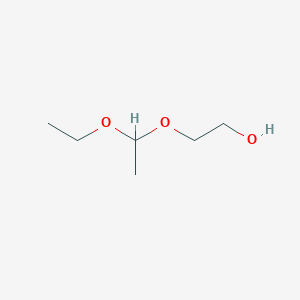
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
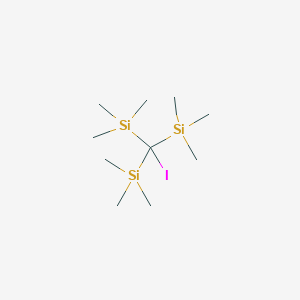
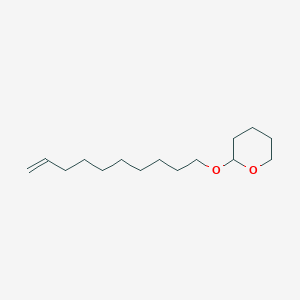
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
